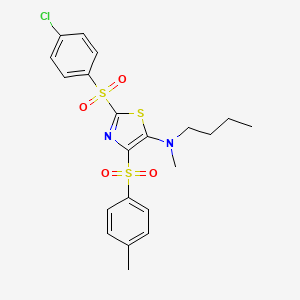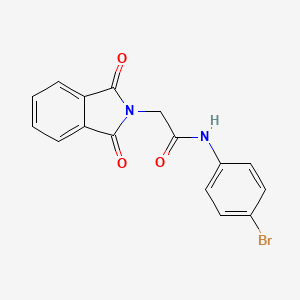
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Vue d'ensemble
Description
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring, sulfonyl groups, and various aromatic substituents
Applications De Recherche Scientifique
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The sulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation steps and the development of efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the sulfonyl groups can produce thiols.
Mécanisme D'action
The mechanism of action of N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl groups and the thiazole ring, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-butyl-2-(4-chlorophenyl)sulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S3/c1-4-5-14-24(3)20-19(30(25,26)17-10-6-15(2)7-11-17)23-21(29-20)31(27,28)18-12-8-16(22)9-13-18/h6-13H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBTDAWHGPUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4578894.png)

![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)

![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B4578944.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4578945.png)
![4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)
